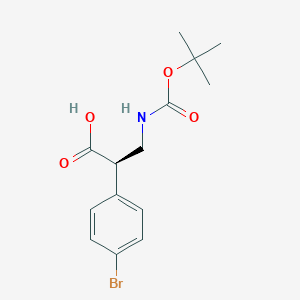

(R)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, a bromine atom on the phenyl ring, and a carboxylic acid functional group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as boronic acids and their derivatives, have been known to be involved in suzuki–miyaura cross-coupling reactions . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound’s mode of action could be related to its potential to participate in the Suzuki–Miyaura cross-coupling reactions . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound might affect the biochemical pathways involved in the Suzuki–Miyaura cross-coupling reactions . The downstream effects of these reactions could lead to the formation of new carbon–carbon bonds, which are crucial in various biological and chemical processes .

Result of Action

The result of the compound’s action could be the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reactions . These new bonds could lead to the synthesis of new organic compounds with potential biological or chemical applications .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reactions are known to be exceptionally mild and functional group tolerant . Therefore, the compound’s action could be influenced by the presence of different functional groups and the conditions under which the reactions take place .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid typically involves multiple steps. One common approach is the protection of the amino group with a Boc group, followed by the introduction of the bromine atom on the phenyl ring. The final step involves the formation of the propionic acid moiety. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ®-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

®-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of the bromine atom or the carboxylic acid group.

Reduction: Reduction reactions can target the bromine atom or the carboxylic acid group, leading to the formation of different reduced products.

Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield brominated carboxylic acids, while reduction can produce dehalogenated or reduced carboxylic acids. Substitution reactions can lead to the formation of various substituted phenyl derivatives.

Applications De Recherche Scientifique

®-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-3-tert-Butoxycarbonylamino-2-phenyl-propionic acid: Similar structure but lacks the bromine atom on the phenyl ring.

®-3-Amino-2-(4-bromo-phenyl)-propionic acid: Similar structure but lacks the Boc protecting group.

®-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid: Similar structure but has a chlorine atom instead of a bromine atom on the phenyl ring.

Uniqueness

®-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid is unique due to the presence of the Boc protecting group, the bromine atom on the phenyl ring, and the carboxylic acid functional group. These structural features confer specific reactivity and make the compound valuable in various chemical and biochemical applications.

Activité Biologique

(R)-3-tert-Butoxycarbonylamino-2-(4-bromo-phenyl)-propionic acid, often abbreviated as R-Boc-4-Br-Phe, is an amino acid derivative notable for its structural features, including a tert-butoxycarbonyl (Boc) protecting group and a bromine atom on the phenyl ring. This compound is primarily utilized in peptide synthesis and serves as a valuable building block in medicinal chemistry. Its molecular formula is C₁₄H₁₈BrNO₄, with a molecular weight of 344.2 g/mol.

Comparative Analysis with Related Compounds

The following table summarizes some structurally related compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(4-Bromobenzyl)-3-((tert-butoxycarbonyl)amino)propanoic acid | C₁₅H₂₀BrNO₄ | Contains a benzyl group instead of a phenyl group |

| (R)-3-(3-Bromophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid | C₁₄H₁₈BrNO₄ | Bromine at the meta position |

| (R)-3-(Boc-amino)-3-(2-bromophenyl)propionic acid | C₁₄H₁₈BrNO₄ | Different bromination position |

Mechanistic Insights

The bromine atom's electron-withdrawing nature may influence how the compound interacts within biological systems. For instance, it could affect the binding affinities of peptides containing this amino acid when interacting with target proteins.

Case Studies and Research Findings

While there are no extensive case studies specifically focusing on this compound, research on similar Boc-protected amino acids provides insights into their biological activities:

- Peptide Therapeutics : Studies have shown that peptides synthesized using Boc-protected amino acids can exhibit enhanced stability and bioactivity. The incorporation of halogenated amino acids has been explored for improving binding affinities in therapeutic contexts.

- Protein Interaction Studies : Research involving halogenated phenylalanine derivatives has demonstrated their utility in probing protein structures and functions. These studies often utilize techniques such as NMR spectroscopy and mass spectrometry to elucidate binding interactions.

- Synthetic Pathways : The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions to preserve the integrity of the Boc group and ensure high yields.

Propriétés

IUPAC Name |

(2R)-2-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFFEPBGLNMTQI-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C1=CC=C(C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.